rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Description
rac-Ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (C₈H₁₄ClNO₂, MW 191.66) is a bicyclic amine ester hydrochloride salt featuring a norbornane (bicyclo[2.2.1]heptane) scaffold. The rac prefix denotes a racemic mixture, containing both enantiomers of the compound. Its structure includes a rigid bicyclic core with an ethyl ester group at position 2 and an amino group at position 5, protonated as a hydrochloride salt to enhance solubility . The norbornane framework is widely exploited in medicinal chemistry for its conformational rigidity, which can improve target binding selectivity and metabolic stability.
Properties
IUPAC Name |
ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-4-7-3-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7-,8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAWTROEXZAWSM-SHJDMIRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC1CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2C[C@@H]1C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the use of functionalized aminoproline esters. One common method is the epimerization-lactamization cascade reaction. This process involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It is utilized in the development of complex organic molecules and as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Functional Group Modifications
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions enable the introduction of different functional groups, enhancing its utility in synthetic chemistry for creating diverse derivatives with tailored properties.
Biological Research Applications
Enzyme Mechanism Studies
Rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity and providing insights into biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit moderate to excellent antibacterial and antifungal activities against various microbial strains. For instance, some derivatives showed significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
| Compound | Activity Against E. coli (ZOI) | MIC (µg/mL) |
|---|---|---|
| 5k | 22 mm | 12.5 |
| 5h | 21 mm | 25 |
| 5a | 19 mm | 50 |
Medicinal Chemistry Applications
Potential Therapeutic Properties
Research indicates that this compound may have therapeutic potential as a precursor in drug development. Its structural features are conducive to modifications that can enhance bioactivity against specific disease targets.
Case Study 1: Antimicrobial Efficacy
In a study published in RSC Advances, several synthesized analogues of this compound were tested for their antimicrobial properties using the DPPH assay for antioxidant activity and molecular docking studies to elucidate their binding interactions with bacterial enzymes . The results indicated that specific modifications led to enhanced antibacterial effects.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with UDP-N-acetylenolpyruvoylglucosamine reductase and MurB enzymes . These insights are critical for designing new antibiotics targeting these enzymes.
Mechanism of Action
The mechanism of action of rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and property differences between the target compound and analogous bicyclic derivatives:
Pharmacological and Physicochemical Implications
Substituent Effects
- Ethyl Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., ) but is more susceptible to enzymatic hydrolysis. Carboxylic acids, while less permeable, offer better aqueous solubility and stability .
- Amino Group Positioning: Mono-amino derivatives (target compound) vs. diamino analogs () exhibit differences in target engagement. Diamines may enable dual binding modes but could increase off-target interactions .
Scaffold Modifications
- Chirality : Racemic mixtures (target compound) vs. enantiopure forms (e.g., ) may lead to divergent biological activities. Enantiopure compounds often exhibit optimized efficacy and reduced toxicity .
Salt Forms and Solubility
Hydrochloride salts (target compound, ) enhance solubility in polar solvents, which is critical for bioavailability. Neutral analogs (e.g., ) may require formulation adjustments for in vivo applications .
Biological Activity
rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a bicyclic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core with an amino group and a carboxylate functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₁O₂ |
| Molecular Weight | 195.68 g/mol |
| CAS Number | 2247103-20-2 |
| Stereochemistry | (1R,2R,4R,5R) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bicyclic structure allows for effective binding to active sites, influencing enzymatic activity or receptor-mediated signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, demonstrating significant inhibitory effects.
2. Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular signaling pathways associated with cell survival.
3. Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines in various models of inflammation. This suggests its potential use in treating inflammatory diseases.
Case Studies
Several studies have explored the biological implications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings support its potential as a lead compound for developing new antibiotics .
Case Study 2: Neuroprotection in Cell Models
In a neuroprotection study involving SH-SY5Y neuroblastoma cells exposed to oxidative stressors, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls (p < 0.05). This suggests that it may have therapeutic potential in neurodegenerative diseases .
Case Study 3: Inhibition of Inflammatory Cytokines
In an animal model of arthritis, administration of this compound led to a marked decrease in levels of TNF-alpha and IL-6 in serum samples compared to controls (p < 0.01), indicating its anti-inflammatory properties .
Q & A
Q. What are the recommended synthetic routes for rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride, and how can stereochemical integrity be maintained?
The synthesis typically involves cyclopropanation or bicyclo[2.2.1]heptane framework construction. Key steps include:
- Cyclopropanation : Use transition metal catalysts (e.g., rhodium or copper) to facilitate strain-induced ring closure, as seen in structurally related bicyclic amines .
- Racemic Mixture Control : Due to the "rac" designation, ensure equimolar enantiomer formation via achiral intermediates or uncontrolled stereochemistry during esterification and amination.
- Hydrochloride Salt Formation : Post-synthesis, treat the free base with HCl in anhydrous conditions to improve stability and crystallinity .
Q. What purification methods are optimal for isolating high-purity samples of this compound?
- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences, particularly for the hydrochloride salt .
- Chromatography : Normal-phase silica gel chromatography with gradients of ethyl acetate/hexane for intermediate purification. Reverse-phase HPLC is recommended for enantiomeric separation if required .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- X-ray Crystallography : Resolve absolute stereochemistry and confirm bicyclo[2.2.1]heptane geometry (e.g., bond angles: 104.0–115.1°, torsion angles: 113.3–121.7°) .
- NMR Spectroscopy : Key signals include δ 1.2–1.4 ppm (ethyl ester CH3), δ 3.5–4.0 ppm (bicyclic CH2), and δ 8.0–8.5 ppm (amine hydrochloride) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at m/z 232.7 for C11H19ClNO2) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for stereoselective synthesis?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomer stability. For example, calculate activation barriers for competing stereochemical pathways .
- Machine Learning : Train models on reaction datasets (temperature, catalyst loading, solvent polarity) to identify optimal conditions for yield and selectivity .
Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray results)?
- Cross-Validation : Compare NMR-derived coupling constants (e.g., J values for bicyclic protons) with X-ray bond distances and angles. Discrepancies may indicate dynamic conformational changes in solution .
- Variable-Temperature NMR : Probe temperature-dependent shifts to identify fluxional behavior in the bicyclic framework .
Q. What strategies mitigate degradation during long-term storage or under experimental conditions?
Q. How does the bicyclo[2.2.1]heptane scaffold influence interactions with biological targets (e.g., enzymes)?
- Conformational Rigidity : The strained bicyclic system enforces specific dihedral angles (e.g., 114.0–121.7°), enhancing binding affinity to rigid enzyme pockets .
- Amine Protonation : The hydrochloride salt increases solubility at physiological pH, facilitating target engagement in biochemical assays .
Q. What experimental designs are recommended for studying enantiomer-specific activity?
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate individual enantiomers .
- Enzymatic Assays : Compare inhibition constants (Ki) of resolved enantiomers against target enzymes (e.g., proteases or kinases) to identify stereochemical preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
